molecular formula C20H24N2O3S B2452861 N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392326-92-0

N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2452861
M. Wt: 372.48
InChI Key: MFWRICJXEGKTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly known as DMP785, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective blocker of Kv1.3 channels, which are expressed in T cells and play a crucial role in the immune response. DMP785 has been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases.

Scientific Research Applications

Anticonvulsant Properties

Anticonvulsant Activity and Neurotoxicity Comparison

Research comparing N-(2,6-dimethylphenyl)benzamide, a related compound, with standard antiepileptic drugs highlighted its potent anticonvulsant effects in maximal electroshock seizure (MES) models. This study indicates that derivatives of N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide might hold promise for developing new antiepileptic therapies due to their efficacy and safety profile compared to traditional treatments like phenytoin and phenobarbital (Clark Cr, 1988).

Anticancer Activities

Synthesis and Bioactivity of Benzamides and Metal Complexes

A study on the metal complexes of new benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes revealed their potential antibacterial activities. These complexes, by virtue of their structural configuration, could serve as a basis for further exploration in anticancer research. The synthesis and characterization of these compounds underline the importance of benzamides in medicinal chemistry and their potential applications in cancer therapy (E. Khatiwora et al., 2013).

Antidepressant Mechanisms

Cytochrome P450 and Metabolism of Novel Antidepressants

An investigation into the oxidative metabolism of Lu AA21004, a novel antidepressant, elucidates the role of cytochrome P450 enzymes in its biotransformation. This research highlights the significance of metabolic pathways in the pharmacokinetics of new therapeutic agents, suggesting that derivatives of N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide could exhibit unique pharmacological profiles beneficial for treating depressive disorders (Mette G. Hvenegaard et al., 2012).

Novel Therapeutic Applications

Histone Deacetylase Inhibition for Cancer Therapy

The development of MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, underscores the therapeutic potential of benzamide derivatives in oncology. By selectively inhibiting HDACs involved in cancer cell proliferation and survival, MGCD0103, and by extension, related compounds, represent a promising approach to cancer treatment. This research contributes to the understanding of the molecular mechanisms by which benzamide derivatives can be harnessed for therapeutic purposes (Nancy Z. Zhou et al., 2008).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-7-6-8-19(16(15)2)21-20(23)17-9-11-18(12-10-17)26(24,25)22-13-4-3-5-14-22/h6-12H,3-5,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWRICJXEGKTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

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